4'-Bromo-2'-fluoro-5'-nitroacetanilide
Overview
Description
4’-Bromo-2’-fluoro-5’-nitroacetanilide is a chemical compound with the molecular formula C8H6BrFN2O3 . It has a molecular weight of 277.05 g/mol . The IUPAC name for this compound is N-(4-bromo-2-fluoro-5-nitrophenyl)acetamide .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI code for the compound is InChI=1S/C8H6BrFN2O3/c1-4(13)11-7-3-8(12(14)15)5(9)2-6(7)10/h2-3H,1H3,(H,11,13) . The canonical SMILES representation is CC(=O)NC1=CC(=C(C=C1F)Br)N+[O-] .Physical and Chemical Properties Analysis
The compound has a molecular weight of 277.05 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound’s complexity, as computed by PubChem, is 271 . The topological polar surface area is 74.9 Ų .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 1H-1,3-benzazaphospholes : Research by Heinicke et al. (2001) in "Tetrahedron" discusses the synthesis of various substituted carboxylic acid 2-chloro- and 2-bromoanilides, indicating the role of similar compounds in producing complex organic structures like o-acylamido-benzenephosphonic acid esters (Heinicke et al., 2001).
Investigation of Crystal Impurities : A study by Moynihan and Armstrong (2019) in "RSC Advances" utilized similar compounds to investigate the distribution of impurities in crystallized materials. This research is significant for understanding the purification processes in pharmaceutical and fine chemical manufacturing (Moynihan & Armstrong, 2019).
Quantum Mechanical Computation and Molecular Docking : Arulaabaranam et al. (2020) in the "Journal of Molecular Structure" conducted a study on 2-Bromo-4-fluoroacetanilide, closely related to 4'-Bromo-2'-fluoro-5'-nitroacetanilide. They explored its structural parameters, vibrational frequencies, and potential for antidiabetic activity using molecular docking analysis (Arulaabaranam et al., 2020).
Stabilization of Metastable Polymorphs : Research by He et al. (2001) in "Crystal Growth & Design" on the stabilization of polymorphs of 4-Methyl-2-nitroacetanilide, a compound similar in structure, emphasizes the importance of understanding the stability of various crystal forms in pharmaceutical compounds (He et al., 2001).
Synthesis of Derivatives and Related Compounds
Synthesis of Heterocycles for Antimicrobial Activities : Narayana et al. (2009) in "ChemInform" discussed the synthesis of heterocycles derived from compounds similar to this compound. These heterocycles showed antimicrobial, antiinflammatory, and antiproliferative activities, highlighting the potential pharmaceutical applications of such compounds (Narayana et al., 2009).
Synthesis of Aromatic α-Fluoronitroalkenes : A study by Motornov et al. (2017) in "The Journal of Organic Chemistry" demonstrated a method to synthesize 2-fluoro-2-nitrostyrenes, starting from compounds like 2-bromo-2-fluorostyrenes, indicating the potential of such compounds in creating fluorinated building blocks for organic synthesis (Motornov et al., 2017).
Properties
IUPAC Name |
N-(4-bromo-2-fluoro-5-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2O3/c1-4(13)11-7-3-8(12(14)15)5(9)2-6(7)10/h2-3H,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCIFIQHBRCORZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1F)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879296 | |
Record name | 2-F 4-BR 5-NO2 ACETANILIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95635-46-4 | |
Record name | N-(4-Bromo-2-fluoro-5-nitrophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95635-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-F 4-BR 5-NO2 ACETANILIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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